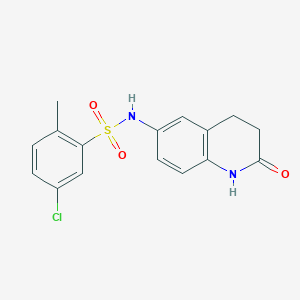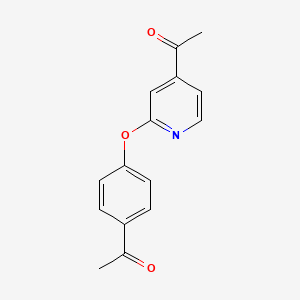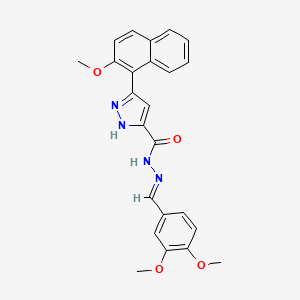![molecular formula C24H29FN6O3 B2500721 3-(4-fluorobencil)-1,6,7-trimetil-8-(3-morfolinopropil)-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona CAS No. 927556-54-5](/img/structure/B2500721.png)
3-(4-fluorobencil)-1,6,7-trimetil-8-(3-morfolinopropil)-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that falls within the category of imidazo[2,1-f]purinones. These compounds are known for their potential as selective A(3) adenosine receptor antagonists, which have been the subject of various structure-activity relationship (SAR) studies. The A(3) adenosine receptor is implicated in a range of physiological and pathological processes, making antagonists of this receptor valuable for therapeutic applications .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinones involves the introduction of various substituents at the 1-, 3-, and 8-positions of the purine core to enhance potency and hydrophilicity. The synthesis typically starts with a xanthine derivative, which is then modified through a series of chemical reactions to introduce the desired functional groups. The specific synthetic route for the compound is not detailed in the provided papers, but the general approach to synthesizing similar compounds has been described .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinones is characterized by a purine core with additional rings fused to it. The presence of a fluorobenzyl group suggests the potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the binding affinity to the A(3) adenosine receptor. Docking and 3D-QSAR studies have been utilized to investigate the binding disposition of these compounds, providing insights into the structural requirements for receptor affinity and selectivity .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinones is influenced by the substituents present on the molecule. The fluorobenzyl group, for instance, can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom. The morpholinopropyl chain may undergo reactions typical for secondary amines, such as alkylation or acylation. The purine core itself can be involved in various nucleophilic and electrophilic substitution reactions, depending on the position and nature of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinones are determined by their molecular structure. The presence of a fluorobenzyl group can increase the lipophilicity of the molecule, while the morpholinopropyl chain can contribute to its hydrophilicity and solubility in aqueous environments. The melting point, solubility, and stability of these compounds can be influenced by the nature of the substituents and the overall molecular conformation. Spectroscopic methods such as IR, NMR, and X-ray crystallography are essential tools for determining these properties and confirming the molecular structure .
Aplicaciones Científicas De Investigación
Propiedades Antiepilépticas
GM-90432 se ha identificado como un nuevo agente antiepiléptico. En modelos de peces cebra y ratones con epilepsia inducida química o genéticamente, mejora eficazmente los comportamientos epilépticos inducidos por PTZ. El enfoque basado en el perfil neuroquímico reveló que GM-90432 regula al alza los neurotransmisores como la 5-hidroxitriptamina, la 17-β-estradiol, la dihidrotestosterona, la progesterona, la 5α-dihidroprogesterona y la alopregnanolona. Además, regula a la baja los niveles de normetanefrina, ácido gamma-aminobutírico y cortisol en el tejido cerebral. Además, GM-90432 exhibe efectos neuroprotectores bifásicos al eliminar las especies reactivas de oxígeno y demostrar actividades antiepilépticas en peces cebra .
Actividad Bactericida
Otra aplicación de GM-90432 reside en sus propiedades bactericidas. Específicamente, el compuesto Fubianezuofeng (FBEZF), que contiene el grupo 4-fluorobencilo, exhibe efectos de inhibición contra la mancha bacteriana de la hoja del arroz y la mancha foliar. Su potencia supera la de los bactericidas comerciales .
Investigación del Cáncer: Inhibición de TRK
Los derivados de GM-90432 se han explorado por su potencial en la terapia contra el cáncer. Las quinasas receptoras de tropomiosina (TRK) juegan un papel en la proliferación y diferenciación celular. Basándose en el salto de andamiajes y el diseño de fármacos asistido por ordenador, se sintetizaron derivados de pirazolo[3,4-b]piridina (incluido GM-90432). Estos compuestos pueden ofrecer vías prometedoras para la inhibición de TRK, lo que podría ser relevante en el tratamiento del cáncer .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4,7,8-trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6O3/c1-16-17(2)31-20-21(26-23(31)29(16)10-4-9-28-11-13-34-14-12-28)27(3)24(33)30(22(20)32)15-18-5-7-19(25)8-6-18/h5-8H,4,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENYOZXQOXJTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2500640.png)
![2-tert-butyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2500644.png)
![2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2500646.png)
![3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2500647.png)



![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)
![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)



![N-(3-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500661.png)